molecular formula C15H21NO B3111844 2-Benzyl-2-azaspiro[4.4]nonan-6-ol CAS No. 186202-97-1

2-Benzyl-2-azaspiro[4.4]nonan-6-ol

Cat. No.: B3111844
CAS No.: 186202-97-1
M. Wt: 231.33 g/mol
InChI Key: ATIAQDRXQNJDIH-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[4.4]nonan-6-ol ( 186202-97-1) is a high-purity heterocyclic organic compound supplied for use as a specialized building block in chemical and pharmaceutical research . This compound, with the molecular formula C15H21NO and a molecular weight of 231.3400 g/mol, features the 2-azaspiro[4.4]nonane skeleton . The 1-azaspiro[4.4]nonane ring system is a core structural motif found in a range of biologically active compounds and is of significant interest in medicinal chemistry . Notably, this scaffold is present in Cephalotaxus alkaloids, such as homoharringtonine, which is an approved treatment for chronic myeloid leukemia, highlighting the therapeutic relevance of this structural class . Beyond its application in anticancer agent research, the 1-azaspiro[4.4]nonane core has also been identified in compounds that act as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors . The synthesis of such spirocyclic frameworks can be achieved through advanced methods like domino radical bicyclization, which constructs the complex ring system in a single step from O-benzyl oxime ether precursors . As a key intermediate, this compound provides researchers with a versatile platform for the exploration and development of new pharmacologically active molecules. This product is guaranteed to have a purity of not less than 98% and is accompanied by full analytical documentation, including NMR and LC-MS data, to ensure quality and support research integrity . Intended Use & Disclaimer: This product is labeled "For Research Use Only" and is intended solely for laboratory research and development purposes. It is not intended for use in humans, for diagnostic purposes, or for any other application outside of scientific research.

Properties

IUPAC Name

2-benzyl-2-azaspiro[4.4]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIAQDRXQNJDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Benzyl 2 Azaspiro 4.4 Nonan 6 Ol and Azaspiro 4.4 Nonane Analogues

General Approaches to Spirocyclic Amine Construction

The construction of spirocyclic amines involves a variety of synthetic methods designed to create the key quaternary spirocenter. These approaches range from classical multi-step sequences to highly efficient modern catalytic processes. nih.gov General strategies often rely on the cyclization of a precursor molecule that already contains a nitrogen atom and the necessary carbon chain to form the second ring around a central carbon.

Key methods include:

Multicomponent Reactions: Reactions like the Castagnoli–Cushman reaction can be adapted to produce spirocyclic lactams from a homophthalic anhydride, a cyclic ketone, and ammonium (B1175870) acetate (B1210297) in a single step. researchgate.net

Photocatalysis: The generation of nitrogen-centered radicals through photocatalysis allows for the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. researchgate.net

Metal-Catalyzed Cyclizations: Various transition metals, including rhodium and palladium, are used to catalyze cyclization reactions of unsaturated alkoxyamines or other suitable precursors to form spirocyclic amine derivatives. rsc.org

Oxidative Cyclizations: Intramolecular hydroxycyclization of alkenes and other oxidative processes provide routes to oxa-spirocyclic amines and related structures. rsc.org

The development of these methods aims to improve efficiency, control stereochemistry, and provide access to a diverse range of spirocyclic scaffolds for further chemical exploration. researchgate.netacs.org

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are exceptionally efficient for building complex molecular architectures like the azaspiro[4.4]nonane system. 20.210.105 These processes involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. illinois.edu This approach offers significant advantages, including reduced waste, time, and resource consumption, aligning with the principles of green chemistry. 20.210.105 The design of a cascade sequence relies on the initial reaction creating the necessary functionality to trigger subsequent transformations. illinois.edu

The intramolecular 1,3-dipolar cycloaddition of nitrones is a powerful strategy for synthesizing heterocyclic systems, including the pyrrolidine (B122466) ring of the azaspiro[4.4]nonane core. nih.govchem-station.com In this reaction, a nitrone functional group reacts with a tethered carbon-carbon double or triple bond (the dipolarophile) within the same molecule. chem-station.comnih.gov This process can create up to three new contiguous stereocenters in a single step, offering excellent control over the molecule's three-dimensional structure. chem-station.com

The general sequence involves:

Precursor Synthesis: A molecule is synthesized containing both a group that can be converted into a nitrone (e.g., a hydroxylamine (B1172632) or an aldehyde and a hydroxylamine) and an alkenyl or alkynyl chain. For azaspiro[4.4]nonane synthesis, a common precursor is a 1-pyrroline (B1209420) N-oxide with a pent-4-enyl group attached to the nitrone carbon. nih.govresearchgate.net

Cycloaddition: The nitrone undergoes an intramolecular [3+2] cycloaddition with the tethered alkene, forming a fused isoxazolidine (B1194047) ring system. nih.govacs.org The regioselectivity of this cycloaddition can often be controlled by the nature of the substituents on the alkene. nih.gov

Ring Opening: The resulting isoxazolidine ring is then opened, typically through reductive cleavage of the N-O bond, to yield the final pyrrolidine-containing spirocycle. nih.govacs.org

This methodology has been successfully applied to the synthesis of chiral spironucleosides and various 1-azaspiro[4.4]nonan-1-oxyls. nih.govacs.org

Domino radical bicyclization provides a direct and effective route to the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov This cascade process involves the formation and subsequent intramolecular trapping of radical intermediates to construct both rings of the spirocyclic system in a single step. acs.org

A notable application of this strategy uses specifically designed O-benzyl oxime ethers as starting materials. acs.orgacs.org The key steps of the mechanism are as follows:

Radical Initiation: The reaction is initiated using a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by a radical mediator such as tributyltin hydride (Bu₃SnH). acs.orgacs.org

First Cyclization: An aryl radical is generated from an aryl halide on the precursor. This radical undergoes a 5-exo-trig cyclization onto the imino function of the oxime ether, producing an alkoxyaminyl radical. acs.org

Second Cyclization (Spirocyclization): The newly formed alkoxyaminyl radical is then captured intramolecularly by a tethered double bond, completing the formation of the second ring and establishing the azaspiro[4.4]nonane core. acs.org

This method has been used to synthesize a range of 1-azaspiro[4.4]nonane derivatives in moderate yields, typically as a mixture of diastereomers with a preference for the trans configuration. acs.orgacs.org A compound closely related to the title molecule, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, was successfully synthesized using this approach. acs.org

Table 1: Synthesis of Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization

Precursor Radical Initiator Product Yield (%) Diastereomeric Ratio (trans:cis) Reference
O-benzyl oxime ether with bromo-aromatic and ester-alkenyl group AIBN, Bu₃SnH Substituted 1-azaspiro[4.4]nonane 52 1.3:1 acs.org
O-benzyl oxime ether with iodo-aromatic and ester-alkenyl group Et₃B Substituted 1-azaspiro[4.4]nonane 57 1.8:1 acs.org
O-benzyl oxime ether with iodo-aromatic and phenyl-alkenyl group Et₃B Substituted 1-azaspiro[4.4]nonane 55 1.5:1 acs.org
O-benzyl oxime ether with terminal alkyne and ester-alkenyl group Et₃B 2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane 67 1.2:1 acs.org

The intramolecular nitroso-ene reaction is a powerful tool for constructing nitrogen-containing rings. ucl.ac.uk This method has been specifically adapted to provide rapid access to the 1-azaspiro[4.4]nonane core, particularly for the synthesis of spirocyclic lactams (amides within a ring). researchgate.net Nitrosocarbonyls (R-CONO), which are highly reactive intermediates, are often employed in these transformations. researchgate.net

The strategy involves the generation of a functionalized nitroso compound within a molecule that also contains an alkene. The nitroso group then reacts with the alkene in an ene-type reaction to form the spirocycle. ucl.ac.uk This cyclization can be highly regioselective. For instance, in precursors where both a fused and a spirocyclic product are possible, the reaction can favor the formation of the less strained spiroannulated compound. ucl.ac.uk

This protocol has been successfully used in a modular synthesis of (±)-cephalotaxine, where a nitroso-ene cyclization was the key step to construct the 1-azaspiro[4.4]nonane motif, which in this case was a lactam (1-azaspiro[4.4]non-2-one). researchgate.net This demonstrates the utility of the method for creating analogues of the target compound where the C6 position is a carbonyl group.

Annulation and Cyclization Reactions to Form the Azaspiro[4.4]nonane Core

Annulation and cyclization reactions represent a fundamental approach to building cyclic and polycyclic systems, including the azaspiro[4.4]nonane core. mdpi.com These methods involve the formation of a new ring onto an existing molecular scaffold. Unlike cascade reactions, these may involve multiple distinct synthetic steps but are designed to efficiently construct the target ring system. mdpi.com Phosphine-catalyzed [4+1] annulation of 1,3-azadienes with maleimides, for example, has been developed as a highly efficient method for constructing 2-azaspiro[4.4]nonenes under mild conditions. rsc.org Similarly, phosphine-catalyzed [3+2]-cycloadditions can yield 2-azaspiro[4.4]nonan-1-ones. osti.gov

The condensation of amines with β-keto esters is a classic and robust method for the synthesis of nitrogen-containing heterocyclic compounds. While specific examples for the direct synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-6-ol are not prominently documented, the principles of this reaction are applicable to the construction of the pyrrolidine ring of the azaspiro[4.4]nonane system.

In a hypothetical application of this strategy, a precursor such as a 2-amino-2-substituted cyclopentane (B165970) derivative could be reacted with a suitable β-keto ester. The initial condensation would form an enamine or imine, which would then undergo an intramolecular cyclization via nucleophilic attack of a carbanion onto an ester group, followed by dehydration, to form the five-membered lactam ring. Subsequent reduction of the lactam and other functional groups would yield the desired spirocyclic amino alcohol. This approach is a foundational strategy in heterocyclic chemistry and provides a logical, albeit potentially multi-step, pathway to the azaspiro[4.4]nonane core.

Stannyl Amine Protocol (SnAP) Reagents in Spirocyclic N-Heterocycle Synthesis

The Stannyl Amine Protocol (SnAP) has emerged as a powerful method for the one-step synthesis of saturated spirocyclic N-heterocycles. acs.orgnih.govfigshare.comnih.gov This approach utilizes SnAP reagents, which are air- and moisture-stable amino tributylstannanes, in combination with cyclic ketones to afford spirocyclic amines under operationally simple conditions. nih.govfigshare.comchem-station.com The resulting N-unprotected spirocyclic amines are highly sought-after scaffolds in drug discovery due to their rigid three-dimensional structures. acs.orgnih.govfigshare.com

The reaction proceeds through the initial formation of an imine from the SnAP reagent and a ketone, followed by a copper(II)-mediated intramolecular cyclization. chem-station.comsigmaaldrich.com A general procedure involves dissolving the SnAP reagent in a solvent like dichloromethane (B109758), adding the ketone and molecular sieves, and stirring at room temperature to form the imine. This intermediate is then added to a mixture of a copper(II) salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and a base like 2,6-lutidine in a solvent mixture, often containing hexafluoroisopropanol (HFIP), to promote the cyclization. sigmaaldrich.com

The scope of the SnAP methodology is broad, allowing for the synthesis of a variety of spirocyclic systems, including spiro-morpholines and spiro-piperazines. ethz.ch Custom-designed "bespoke" SnAP reagents can be prepared from simple starting materials, enabling the precise placement of substituents on the resulting spirocyclic or bicyclic N-heterocycles. hplc.eu This flexibility allows for the creation of diverse molecular scaffolds for further elaboration. hplc.eu

Gold-Catalyzed Spirocyclization Techniques

Gold catalysis has become an invaluable tool for the synthesis of complex cyclic and spirocyclic structures, including azaspiro[4.4]nonane derivatives. Gold(I) catalysts, in particular, are highly effective in activating alkynes towards nucleophilic attack, initiating cascade reactions that lead to the formation of intricate molecular frameworks under mild conditions. acs.orgacs.org

A notable application is the synthesis of azaspiro[4.4]nonenones through the gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters. This reaction proceeds via a complex tandem pathway involving a 1,2- or 1,3-acyloxy migration, a Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration to furnish the spirocyclic core. acs.org The specific pathway and resulting product can be influenced by the substitution pattern of the starting material. For instance, substrates with terminal alkynes yield azaspiro[4.4]nonenones, while those with internal alkynes can lead to azaspiro[4.5]decadienones. acs.org

Gold-catalyzed spirocyclization has also been successfully applied to the dearomative cyclization of N-propargyl tryptamine (B22526) and tryptophan derivatives in aqueous media to produce spiroindolenines. acs.orgrsc.org This method is efficient and provides access to C2-unsubstituted spiroindolenines, which were previously difficult to obtain. acs.orgrsc.org The optimization of these gold-catalyzed reactions can be influenced by factors such as the choice of ligands and counterions, with hydrogen bonding interactions playing a potential role in directing the reaction's chemoselectivity. nih.gov

Multicomponent Reaction Approaches for Spirocyclic Architectures

Multicomponent reactions (MCRs), where three or more starting materials react in a single step to form a complex product, offer a highly efficient and atom-economical route to spirocyclic architectures. nih.govchem-station.com These reactions are particularly valuable in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. chem-station.com

One example is the catalyst-free, three-component reaction for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This approach involves the reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 3-alkyl-4-arylidene-isoxazol-5(4H)-one, proceeding through a cascade of in situ zwitterion generation, 1,3-dipolar cycloaddition, and imine-enamine tautomerization. nih.gov The reaction conditions can be optimized by adjusting the solvent and temperature to achieve high yields. nih.gov

Microwave-assisted organic synthesis has also been employed to accelerate and improve the yields of multicomponent reactions for spiro heterocycle synthesis. chem-station.com These methods often offer advantages such as shorter reaction times, operational simplicity, and reduced environmental impact by minimizing the use of hazardous solvents. chem-station.com

Stereoselective Synthesis and Diastereomeric Control in Azaspiro[4.4]nonane Construction

The construction of the azaspiro[4.4]nonane skeleton often generates one or more stereocenters, making stereoselective synthesis and diastereomeric control crucial aspects of these synthetic endeavors.

A domino radical bicyclization of O-benzyl oxime ethers has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.orgnih.govacs.org This method typically yields a mixture of diastereomers, with a noted preference for the trans configuration. acs.orgacs.org The reaction is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). acs.orgacs.org

The stereochemical outcome of the reduction of a ketone precursor, such as 2-benzyl-2-azaspiro[4.4]nonan-6-one, to the corresponding alcohol, this compound, is a critical step in controlling the final stereochemistry of the molecule. The stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohol diastereomer can be achieved using reagents like lithium dispersion in the presence of hydrated transition metal salts such as FeCl₂·4H₂O or CuCl₂·2H₂O. organic-chemistry.org Biocatalytic methods, using various plants and microorganisms, also offer a green chemistry approach for the stereoselective reduction of prochiral ketones to obtain optically active alcohols. nih.gov

Specific Synthetic Pathways to this compound and Precursors

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and effective pathway involves the synthesis of a ketone precursor, 2-benzyl-2-azaspiro[4.4]nonan-6-one, followed by its stereoselective reduction. The ketone itself is a known compound and is commercially available. chemuniverse.comglpbio.com

A related synthetic strategy has been outlined for the analogue, (2-benzyl-2-azaspiro[4.4]nonan-6-yl)methanol. This multi-step synthesis involves the initial formation of the azaspiro[4.4]nonane core through the cyclization of appropriate precursors. This is followed by the benzylation of the nitrogen atom, typically via nucleophilic substitution with benzyl (B1604629) bromide or chloride. The final functional group manipulation involves the introduction of the hydroxymethyl group. This general approach highlights the feasibility of constructing the core structure and subsequently modifying it to achieve the desired substitution pattern.

A domino radical bicyclization provides a route to a closely related precursor, trans/cis-2-benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane. acs.orgacs.org This reaction starts from an O-benzyl oxime ether and proceeds in moderate to good yields, producing a mixture of diastereomers. acs.orgacs.org Subsequent chemical transformations would be required to convert the methylene (B1212753) group at the 6-position to a hydroxyl group and to remove the benzyloxy group from the nitrogen, if the N-unsubstituted analogue were desired.

The most direct pathway to this compound would involve the reduction of 2-benzyl-2-azaspiro[4.4]nonan-6-one. This reduction can be performed using various reducing agents, with the choice of reagent influencing the stereoselectivity of the resulting alcohol. For example, using sodium borohydride (B1222165) (NaBH₄) can effectively reduce the carbonyl group to a hydroxyl group. acs.org

Optimization Parameters and Advanced Purification Strategies in Azaspiro[4.4]nonane Synthesis

The successful synthesis of azaspiro[4.4]nonane derivatives often requires careful optimization of reaction conditions and the use of advanced purification techniques to isolate the desired products, especially when dealing with diastereomeric mixtures.

For SnAP-based syntheses, key optimization parameters include the choice of solvent, with mixtures of dichloromethane and HFIP often being effective, and the specific copper(II) salt and base used to promote cyclization. sigmaaldrich.com While many SnAP reactions proceed well under standard conditions, some substrate combinations may benefit from fine-tuning. hplc.eu

In gold-catalyzed spirocyclizations, the nature of the ligand and the counterion associated with the gold catalyst can significantly impact the reaction's efficiency and selectivity. nih.gov The reaction medium, such as the use of aqueous conditions, can also be a critical parameter for achieving high yields and accessing specific product isomers. acs.orgrsc.org

For multicomponent reactions, optimization typically involves screening different catalysts, solvents, and temperatures to maximize the yield of the desired spirocyclic product. nih.gov

The purification of azaspiro[4.4]nonane derivatives, particularly the separation of diastereomers, often requires more than simple column chromatography. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. Both normal-phase HPLC on silica (B1680970) gel and chiral HPLC using chiral stationary phases (CSPs) can be employed to resolve diastereomeric mixtures. researchgate.netnih.govresearchgate.net The choice of the stationary phase, mobile phase, and any additives is crucial for achieving good separation. hplc.eucsfarmacie.cz For instance, the enantiomers of a spiro-bicyclic ketone and its corresponding diastereomeric hydroxy acetals have been successfully resolved by HPLC on a swollen microcrystalline triacetylcellulose (B593227) column. researchgate.net Derivatization of the diastereomeric mixture with a chiral auxiliary can also facilitate separation by HPLC. nih.govresearchgate.net

FeatureDescription
Core StructureAzaspiro[4.4]nonane (two fused five-membered rings)
Substituent at N2Benzyl group
Substituent at C6Hydroxyl group
Molecular FormulaC₁₅H₂₁NO
Molecular Weight231.34 g/mol
Table 1: Structural Features of this compound
StepReagents/ConditionsYield Optimization Factors
Spiro Core Formatione.g., Cyclization of amino alcohol precursorsTemperature, solvent polarity, catalyst
BenzylationBenzyl bromide, K₂CO₃, DMFReaction time, stoichiometry, temperature
Ketone ReductionNaBH₄, MeOH or Li/FeCl₂·4H₂O, THFChoice of reducing agent, temperature, substrate purity
Table 2: Example Synthesis Conditions for this compound

Advanced Spectroscopic Characterization and Structural Elucidation of Azaspiro 4.4 Nonane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of 2-Benzyl-2-azaspiro[4.4]nonan-6-ol. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR spectra provide information about the chemical environment and connectivity of protons. In this compound, the aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂-Ph) would likely resonate as a singlet or a pair of doublets around 3.5-3.7 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would give rise to a signal whose chemical shift is dependent on factors like solvent and concentration, but is expected in the 3.5-4.5 ppm region. The remaining methylene (B1212753) and methine protons of the spirocyclic core would produce a complex series of multiplets in the upfield region of the spectrum, typically between 1.5 and 3.0 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The aromatic carbons of the benzyl group would show signals in the 127-140 ppm range, with the ipso-carbon appearing at the higher end of this range. The benzylic carbon is expected around 60-65 ppm. The carbon atom attached to the hydroxyl group (C-6) would resonate in the 65-75 ppm region. The spiro carbon atom, a quaternary carbon, would exhibit a characteristic signal in the 60-70 ppm range. The remaining aliphatic carbons of the two rings would appear in the 20-50 ppm region.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the cyclopentane (B165970) and pyrrolidine (B122466) rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic (5H)7.20 - 7.40 (m)Aromatic CH (5C)127.0 - 129.0
Benzylic (2H)3.50 - 3.70 (s)Aromatic C (1C)138.0 - 140.0
CH-OH (1H)3.50 - 4.50 (m)Benzylic CH₂60.0 - 65.0
Spirocyclic CH₂ & CH1.50 - 3.00 (m)C-OH (C6)65.0 - 75.0
Spiro C (C5)60.0 - 70.0
Spirocyclic CH₂ & CH20.0 - 50.0

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the expected molecular formula is C₁₅H₂₁NO.

The calculated exact mass for this formula is 231.1623 g/mol . An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value very close to 232.1696. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of the target compound.

Formula Calculated Exact Mass (M) Expected Adduct Calculated Exact Mass of Adduct
C₁₅H₂₁NO231.1623[M+H]⁺232.1696

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the aromatic benzyl group would be further confirmed by the appearance of C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine within the pyrrolidine ring would likely show a weak to medium absorption band in the 1000-1250 cm⁻¹ range. Finally, the C-O stretching of the secondary alcohol would be observed as a strong band between 1000 and 1200 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2960
C=C (aromatic)Stretching1450 - 1600
C-N (tertiary amine)Stretching1000 - 1250
C-O (secondary alcohol)Stretching1000 - 1200 (strong)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has multiple stereocenters, a single-crystal X-ray diffraction analysis would be invaluable.

The analysis would unequivocally establish the relative stereochemistry of the substituents on the spirocyclic framework. Furthermore, if a chiral resolving agent is used or if the crystallization process yields a chiral space group, the absolute configuration of the molecule can be determined. The resulting crystal structure would also reveal the preferred conformation of the five- and six-membered rings in the solid state, as well as the orientation of the benzyl and hydroxyl groups. This information is crucial for understanding the molecule's shape and how it might interact with biological targets. Studies on related azaspiro[4.4]nonane derivatives have demonstrated the power of X-ray analysis in revealing significant conformational differences between structurally similar but biologically distinct molecules. chemuniverse.com

While a crystal structure for this compound is not publicly available, the following table summarizes the type of information that would be obtained from such an analysis.

Structural Parameter Information Provided
Unit Cell DimensionsDimensions and angles of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Bond LengthsPrecise distances between bonded atoms.
Bond AnglesAngles between adjacent bonds.
Torsion AnglesDihedral angles that define the conformation of the rings and substituents.
Absolute StereochemistryThe three-dimensional arrangement of atoms at chiral centers.
Intermolecular InteractionsHydrogen bonding and other non-covalent interactions in the crystal packing.

Biological Activity and Mechanistic Insights of Azaspiro 4.4 Nonane Derivatives

Interaction Profiles with Specific Molecular Targets (Enzymes, Receptors, Ion Channels)

Derivatives of the azaspiro[4.4]nonane core have been shown to interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The specific nature of these interactions is largely dictated by the substituents appended to the spirocyclic framework. For instance, the introduction of specific functional groups can confer inhibitory activity against enzymes such as matrix metalloproteinases and viral proteases. Current time information in Bangalore, IN.nih.gov Furthermore, modifications to the core structure have yielded compounds that can modulate the activity of ligand-gated ion channels, such as GABA(A) receptors, and G-protein coupled receptors, including nicotinic acetylcholine (B1216132) receptors. nih.govacs.org The ability of the rigid spirocyclic scaffold to present appended functionalities in well-defined spatial orientations is a key factor in achieving high-affinity and selective binding to these diverse biological targets.

Modulatory Effects on Key Biological Pathways

The interaction of azaspiro[4.4]nonane derivatives with their molecular targets can lead to the modulation of various biological pathways implicated in a range of diseases, from cancer to viral infections and neurological disorders. The following sections detail the specific modulatory effects of these compounds on several key pathways.

The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of leukemia. nih.gov Small molecules that can disrupt this protein-protein interaction are therefore of significant interest as potential cancer therapeutics. Several potent inhibitors of the menin-MLL interaction feature a spiro-heterocyclic core, including derivatives of 2,7-diazaspiro[4.4]nonane. nih.gov These inhibitors function by binding to a pocket on the surface of menin that is recognized by MLL, thereby preventing the formation of the oncogenic complex. researchgate.net The development of these compounds has been guided by structural biology, with X-ray crystallography revealing the key interactions between the small molecule inhibitors and menin. For example, the thienopyrimidine-based inhibitor MI-503, which incorporates a spiro-piperidine moiety, has been shown to bind to menin with high affinity and effectively disrupt its interaction with MLL. nih.gov The inhibitory activity of several menin-MLL inhibitors is presented in Table 1.

Table 1: Inhibitory Activity of Selected Menin-MLL Inhibitors

Compound Binding Affinity (Kd, nM) Cellular Activity (GI50, nM)
MI-2-2 22 -
MI-463 - <200
MI-503 - <200
Compound 7 7.5 50

Data sourced from multiple studies. researchgate.netnih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their overexpression is associated with various pathological conditions, including tumor invasion and metastasis. nih.gov Consequently, the development of MMP inhibitors is a key area of cancer research. A series of novel sulfonyl phosphonic 1,4-dithia-7-azaspiro[4.4]nonane derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 (gelatinase A). nih.gov These compounds were found to exhibit moderate to potent inhibitory activity against MMP-2. Current time information in Bangalore, IN.nih.gov For instance, compound 6d from one study displayed the most potent inhibitory activity in both enzymatic and cell-based assays, making it a promising candidate for further development. Current time information in Bangalore, IN. The inhibitory concentrations (IC50) of selected derivatives are shown in Table 2.

Table 2: MMP-2 Inhibitory Activity of Sulfonyl Phosphonic 1,4-dithia-7-azaspiro[4.4]nonane Derivatives

Compound MMP-2 IC50 (µM)
LY52 (Control) 0.95 ± 0.09
6a 1.84 ± 0.11
6b 2.15 ± 0.13
6c 1.56 ± 0.10
6d 1.23 ± 0.09

Data represents the mean ± standard deviation. nih.gov

The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.gov Structure-guided design has led to the development of potent inhibitors of SARS-CoV-2 3CLpro that incorporate novel spirocyclic scaffolds, including azaspiro derivatives. nih.gov Although the most extensively studied examples feature azaspiro[3.3], [3.4], and [3.5] systems, the principles of their mechanism of action are relevant to the broader class of spirocyclic compounds. These inhibitors are designed to fit into the active site of the protease, with the spirocyclic core helping to correctly position functional groups that interact with key residues of the enzyme. The inhibitory and cellular activities of representative spirocyclic inhibitors are summarized in Table 3.

Table 3: Inhibitory Activity of Spirocyclic Inhibitors against SARS-CoV-2 3CLpro

Compound IC50 (µM) EC50 (µM)
1b/c 0.06 ± 0.01 0.09 ± 0.01
2b/c 0.05 ± 0.01 -
3b/c 0.05 ± 0.01 -
4b/c 0.06 ± 0.01 -

IC50 values represent the concentration required for 50% inhibition of the enzyme in a biochemical assay. EC50 values represent the concentration required for 50% inhibition of viral replication in a cell-based assay. nih.gov

The γ-aminobutyric acid type A (GABA(A)) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key mechanism for many drugs used to treat anxiety, epilepsy, and sleep disorders. Research into the anticonvulsant properties of azaspiro[4.4]nonane derivatives has revealed their potential to modulate the GABAergic system. A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and shown to possess anticonvulsant activity in animal models. nih.govresearchgate.net For example, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione were particularly effective in a subcutaneous metrazole seizure threshold test, which is indicative of an interaction with the GABAergic pathway. nih.gov Furthermore, a patent application has described bicyclic derivatives, including 1,4-dithia-7-azaspiro[4.4]nonane, as GABA A receptor modulators. google.com

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in a variety of cognitive processes. acs.org Agonists of nAChRs have therapeutic potential for the treatment of several neurological and psychiatric disorders. The 1-azaspiro[4.4]nonane ring system is a structural feature of certain natural products and synthetic compounds that exhibit agonist activity at nicotinic acetylcholine receptors. acs.org The development of selective nAChR agonists is an active area of research, with the aim of targeting specific receptor subtypes to maximize therapeutic benefit while minimizing side effects. While detailed structure-activity relationship studies for a broad range of 2-benzyl-2-azaspiro[4.4]nonan-6-ol derivatives as nAChR agonists are not widely published, the inclusion of the azaspiro[4.4]nonane core in known nAChR agonists highlights its importance as a pharmacophore for this target class. acs.org

Beta-Secretase and AMPA Receptor Antagonism

The implication of beta-secretase (BACE1) in the pathogenesis of Alzheimer's disease has made it a prime target for inhibitor development. frontiersin.org BACE1 is an aspartic protease that initiates the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis. frontiersin.org The development of BACE1 inhibitors has been a significant challenge, requiring compounds that can cross the blood-brain barrier and exhibit high selectivity. nih.gov While a wide array of peptidomimetic and non-peptidic inhibitors have been explored, specific data on the direct inhibition of BACE1 by this compound or its close derivatives is not prominently available in peer-reviewed literature. However, the exploration of various heterocyclic scaffolds as P2 ligands in BACE1 inhibitors suggests that the unique conformational constraints of spirocyclic systems could be beneficial for binding to the enzyme's active site. nih.gov Structure-activity relationship (SAR) studies on other classes of BACE1 inhibitors, such as flavonoids and bergenin (B1666849) analogues, highlight the importance of specific substituent patterns for potent inhibition. frontiersin.orgnih.gov

Similarly, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the central nervous system, are important therapeutic targets for various neurological disorders, including epilepsy and ischemia. doaj.orgnih.gov Antagonists of AMPA receptors can offer neuroprotective effects. doaj.org The search for novel AMPA receptor antagonists has led to the investigation of diverse chemical structures, including quinazolin-4-one derivatives and other heterocyclic systems. nih.govnih.gov While there is extensive research on AMPA receptor antagonists, direct evidence linking the this compound scaffold to this activity is scarce in the public domain. The development of subtype-selective AMPA receptor modulators, for instance, by targeting transmembrane AMPAR regulatory proteins (TARPs), represents a more recent and nuanced approach in this field. nih.gov

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Current time information in Bangalore, IN. By converting glucose to sorbitol, this pathway can contribute to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. doaj.orgCurrent time information in Bangalore, IN. Consequently, inhibitors of aldose reductase are of significant therapeutic interest.

Research has shown that spirocyclic compounds, particularly spiro hydantoins derived from 8-azachromanones, are potent inhibitors of aldose reductase. Current time information in Bangalore, IN.acs.org These compounds share a spirocyclic core, underscoring the potential of such scaffolds in interacting with the active site of this enzyme. One of the most potent compounds in a studied series was a cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione, which exhibited an IC50 of 7.5 x 10⁻⁹ M against human placenta aldose reductase. Current time information in Bangalore, IN. The stereochemistry of the spiro center was found to be crucial for activity, with the (2'R,4'S) enantiomer being the most active. Current time information in Bangalore, IN.

While these findings are on a related but different aza-spirocyclic system, they provide a strong rationale for investigating azaspiro[4.4]nonane derivatives as potential aldose reductase inhibitors. The rigid framework of the azaspiro[4.4]nonane could allow for the precise positioning of functional groups to interact with key residues in the enzyme's active site.

Table 1: Aldose Reductase Inhibitory Activity of Spiro Hydantoin Derivatives

CompoundIC50 (M) against human placenta aldose reductase
cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione (racemic)Not specified
(2'R,4'S)-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione7.5 x 10⁻⁹

Data sourced from Sarges et al., 1990. Current time information in Bangalore, IN.

TRPM8 Ion Channel Targeting

The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. semanticscholar.org It is implicated in various physiological and pathological processes, including pain and inflammation, making it an attractive target for the development of novel analgesics. nih.gov

A patent application has disclosed a series of azaspiro derivatives as TRPM8 antagonists, indicating that this scaffold is being explored for this therapeutic application. Current time information in Bangalore, IN. While the specific compound this compound is not explicitly mentioned, the general class of azaspiro compounds is covered. Structure-activity relationship studies on other TRPM8 antagonists have revealed that a combination of a rigid scaffold and specific lipophilic and polar groups is often necessary for potent activity. nih.gov For instance, in a series of β-lactam TRPM8 antagonists, dibenzyl substitution was found to be more potent than monobenzyl substitution. nih.gov Furthermore, the chirality of substituents can be critical for activity. nih.gov

The development of TRPM8 antagonists is an active area of research, with a focus on achieving selectivity over other TRP channels to minimize off-target effects. semanticscholar.org The conformational rigidity of the azaspiro[4.4]nonane scaffold could be advantageous in designing such selective antagonists.

Influence of Spirocyclic Scaffold Rigidity and Three-Dimensional Conformation on Bioactivity

The introduction of a spirocyclic scaffold, such as the azaspiro[4.4]nonane core, imparts significant conformational rigidity to a molecule. semanticscholar.org This rigidity can be highly advantageous in drug design for several reasons. By reducing the number of rotatable bonds, the molecule is locked into a more defined three-dimensional conformation. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency. nih.govsemanticscholar.org

The well-defined spatial orientation of substituents on a spirocyclic framework allows for a more precise probing of the topology of a receptor's binding pocket. semanticscholar.org This can lead to improved selectivity, as the rigid conformation may fit optimally into the target receptor while being a poor fit for off-target proteins. nih.gov Furthermore, the three-dimensional nature of spirocycles allows for the exploration of chemical space beyond the "flat" structures often found in traditional drug discovery, which can lead to novel intellectual property. semanticscholar.org

The improved physicochemical properties often associated with spirocyclic compounds, such as increased solubility and metabolic stability, are also crucial for their development as drug candidates. nih.gov The synthesis of diverse libraries of spirocyclic scaffolds is an active area of research, aimed at providing novel building blocks for drug discovery programs. amanote.com

Naturally Occurring Azaspiro[4.4]nonane Structures and Their Bioactivities (e.g., in alkaloids)

The 1-azaspiro[4.4]nonane motif is a key structural feature in a number of naturally occurring alkaloids, many of which exhibit significant biological activities. acs.orgnih.gov A prominent example is the Cephalotaxus alkaloids, which are isolated from plants of the Cephalotaxus genus. acs.orgnih.gov

Cephalotaxine (B1668394) itself serves as the parent structure for this family of compounds. acs.orgnih.gov While cephalotaxine has shown some biological activity, its ester derivatives, such as homoharringtonine, have demonstrated potent anticancer properties. acs.orgnih.gov Homoharringtonine has been approved for the treatment of chronic myeloid leukemia. acs.orgnih.gov These alkaloids have been shown to inhibit protein synthesis and induce apoptosis in cancer cells.

The presence of the 1-azaspiro[4.4]nonane core in these potent natural products highlights the biological relevance of this scaffold. The specific stereochemistry and substitution pattern of the spirocyclic system are critical for their bioactivity. The synthesis of these complex natural products and their analogues continues to be an area of active research, driven by the desire to develop new therapeutic agents based on these natural templates. acs.orgnih.gov

Table 2: Examples of Naturally Occurring Alkaloids with an Azaspiro[4.4]nonane Core

AlkaloidSourceNotable Bioactivity
CephalotaxineCephalotaxus speciesAnticancer (precursor to more potent derivatives)
HomoharringtonineCephalotaxus speciesAnticancer (approved for chronic myeloid leukemia)

Data sourced from Guerrero-Caicedo et al., 2019 and Soto-Martínez et al., 2019. acs.orgnih.gov

Applications in Medicinal Chemistry and Drug Discovery

Azaspiro[4.4]nonane Core as a Foundation for Novel Drug Candidates

The azaspiro[4.4]nonane ring system is a recurring motif in a variety of biologically active compounds, making it a privileged scaffold in drug discovery. acs.orgresearchgate.net This core structure, consisting of two five-membered rings sharing a single nitrogen atom, offers a defined three-dimensional geometry that can reduce the entropic penalty upon binding to a target protein. nih.gov Chemists leverage this conformational rigidity in drug design to enhance binding affinity and specificity. nih.gov The versatility of the azaspiro[4.4]nonane framework allows for its incorporation into a wide range of molecular designs, from simple building blocks to the central cores of complex therapeutic agents. nih.govresearchgate.net

Derivatives of this core are present in compounds that show significant biological activity, including those with potential as antiviral agents against hepatitis C and as agonists for nicotinic acetylcholine (B1216132) receptors. acs.org The development of synthetic methodologies, such as domino radical bicyclization, has expanded the ability to create diverse libraries of 1-azaspiro[4.4]nonane derivatives for screening and optimization. acs.orgnih.gov The value of spirocyclic scaffolds in general, and azaspirocycles in particular, has grown considerably, with half of all clinically approved drugs containing a spirocycle being approved in the 21st century. mdpi.com This trend highlights the importance of scaffolds like azaspiro[4.4]nonane in generating novel drug candidates with improved properties.

Drug Candidate ClassTherapeutic Target/IndicationSignificance of Azaspiro[4.4]nonane Core
Antiviral Agents Hepatitis C VirusForms the core structure of potential inhibitors. acs.org
mAChR Agonists Nicotinic Acetylcholine ReceptorsProvides a rigid scaffold for receptor binding. acs.org
Anticonvulsants Seizure DisordersThe cycloalkyl system influences anticonvulsant activity. nih.gov
Antihypertensives Angiotensin Type 1 (AT1) ReceptorThe spirocyclic scaffold is a key feature of drugs like Irbesartan. mdpi.com

Development of Targeted Therapeutic Agents for Various Disease States

The structural features of the azaspiro[4.4]nonane core make it a valuable precursor for developing targeted therapies for a range of diseases. Its unique spirocyclic framework can be functionalized to interact with specific biological targets, leading to the modulation of their activity.

Research has demonstrated the potential of azaspiro[4.4]nonane derivatives in several therapeutic areas:

Oncology: The parent core of Cephalotaxus alkaloids, which contain the 1-azaspiro[4.4]nonane system, exhibits potent antiproliferative activities against cancer cells. acs.org Specifically, homoharringtonine, an ester derivative of the azaspiro-containing alkaloid cephalotaxine (B1668394), is an approved treatment for chronic myeloid leukemia. acs.org

Infectious Diseases: Azaspirocycles have been synthesized and evaluated for their potential as anti-infective agents, with some analogues showing activity against bacteria like Staphylococcus aureus. nih.gov Furthermore, derivatives have been identified as inhibitors of the hepatitis C virus. acs.org

Neurological Disorders: N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and tested for anticonvulsant activity. nih.gov The results indicated that the compound's activity is influenced by the substitution pattern on the aryl moiety and the nature of the cycloalkyl system. nih.gov Additionally, spirocyclic compounds are being investigated for their potential to modulate neurotransmitter receptors in conditions like Sjögren's syndrome and neurodegenerative diseases. mdpi.com

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The defined stereochemistry of chiral azaspiro[4.4]nonane derivatives makes them highly valuable as building blocks in the asymmetric synthesis of complex molecules. The synthesis of an enantiomerically pure (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal serves as a prime example. clockss.org This compound is a crucial chiral intermediate, or "chiral relay," in the total synthesis of the natural alkaloid (-)-cephalotaxine. clockss.org

The key to its utility lies in the ability to install a nitrogen substituent at the quaternary carbon center with high stereochemical control. clockss.org By using such a chiral building block, the correct stereochemistry required for biological activity in the final complex molecule can be secured early in the synthetic sequence. clockss.org This approach is a cornerstone of modern synthetic strategy, enabling the efficient and stereocontrolled construction of intricate molecular architectures.

Precursors for the Synthesis of Natural Products and Alkaloids

The 1-azaspiro[4.4]nonane unit is the characteristic structural backbone of a series of Cephalotaxus alkaloids. acs.org These natural products have attracted significant synthetic interest due to their unique architecture and promising antileukemic properties. clockss.org Consequently, derivatives of azaspiro[4.4]nonane are critical precursors in many synthetic routes targeting these alkaloids. clockss.org

For instance, the enantioselective synthesis of (-)-cephalotaxine often features the use of a chiral (R)-1-azaspiro[4.4]nonane-2,6-dione derivative as a key intermediate. clockss.org This strategy highlights the importance of the azaspiro[4.4]nonane core in building the more complex, fused ring systems of the final natural product. clockss.org Similarly, the azaspirocyclic framework is relevant in the synthesis of Aspidosperma alkaloids, where synthetic strategies have been developed to construct the core ring system of compounds like aspidospermidine. acs.org The development of novel synthetic methods, such as domino radical bicyclization, provides efficient pathways to these important precursor molecules. acs.orgacs.org

Target Natural Product/AlkaloidRole of Azaspiro[4.4]nonane DerivativeReference
(-)-Cephalotaxine Serves as a key chiral intermediate and structural backbone. acs.orgclockss.org acs.orgclockss.org
Aspidosperma Alkaloids Forms a core subunit of the target molecule's ring system. acs.org
Azaspiranic Alkaloids Radical translocation-cyclization from lactams can form the azaspiranic core. researchgate.net

Design of Positron Emission Tomography (PET) Tracers and Diagnostic Agents

The azaspirocyclic scaffold has been successfully utilized in the design of radioligands for positron emission tomography (PET), a powerful non-invasive imaging technique used in diagnostics and drug development. nih.govfrontiersin.org For a molecule to be a successful PET tracer, it must be labeled with a positron-emitting radionuclide (like ¹⁸F or ¹¹C), show specific binding to a biological target, and possess suitable pharmacokinetic properties. nih.govmdpi.com

A series of novel piperidine-based azaspiro compounds have been synthesized and evaluated as ligands for the σ1 receptor, a target that is often overexpressed in tumors. nih.gov One such derivative, [¹⁸F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane), demonstrated high affinity and selectivity for σ1 receptors. nih.gov PET imaging studies in mouse tumor models showed high accumulation of this tracer in human carcinoma and melanoma, which could be blocked by co-administration of a known σ1 receptor ligand, indicating specific binding. nih.gov These findings suggest that radiolabeled azaspiro derivatives with appropriate properties are promising candidates for developing new PET tracers for tumor imaging. nih.gov The development of such diagnostic agents is crucial for understanding disease progression and monitoring therapeutic response. mdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Pathways

The construction of the azaspiro[4.4]nonane framework is a key area for future synthetic innovation. Current strategies for related azaspirocycles often involve either the formation of a cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) derivative or the construction of a pyrrolidine ring on a cyclopentane template. thieme-connect.comresearchgate.net

Future research will likely focus on developing more step-economic and scalable syntheses. Promising methodologies that could be adapted and optimized include:

Phosphine-Catalyzed [3+2] Cycloadditions : This method has been successfully used to create 2-azaspiro[4.4]nonan-1-ones and could be modified to produce a wider array of derivatives. uow.edu.auosti.gov

Intramolecular Cyclizations : Strategies involving the cyclization of precursors, such as those containing an aldehyde moiety, have shown promise for creating the spirocyclic system efficiently. thieme-connect.com

Domino Reactions : Palladium-catalyzed domino reactions of dienyl ketone oximes represent an elegant approach to constructing the 1-azaspiro[4.4]nonane system and could be explored for the 2-azaspiro variant. thieme-connect.com

The development of robust synthetic routes is crucial for creating diverse libraries of 2-benzyl-2-azaspiro[4.4]nonan-6-ol analogs, enabling comprehensive structure-activity relationship (SAR) studies.

Table 1: Synthetic Strategies for Azaspiro[4.4]nonane Scaffolds

Synthetic Method Key Features Potential Advantages
Acyloin Condensation Involves the condensation of a diester to form the spirocyclic core. thieme-connect.com Established method for ring formation.
[3+2] Cycloadditions Phosphine-catalyzed reaction of γ-lactams with ylides. uow.edu.auosti.gov Direct formation of spiro-heterocyclic products.
Intramolecular Cyclization Cyclization of functionalized precursors, such as aldehydes. thieme-connect.com Can offer high yields and stereocontrol.

| Palladium-Catalyzed Domino Reaction | Domino reaction of dienyl ketone oximes. thieme-connect.com | Efficient and elegant synthesis pathway. |

Deeper Elucidation of Molecular Mechanisms of Action

While the specific molecular targets of this compound are not yet defined, the broader class of heterocyclic compounds, including azaspiro derivatives, is being actively investigated for activity in neurodegenerative diseases. mdpi.com Future research should aim to uncover the precise mechanisms by which these compounds exert their effects.

Potential mechanisms to investigate include:

Modulation of Protein Aggregation : Many neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, are characterized by the accumulation of misfolded proteins like amyloid-β and tau. mdpi.com Azaspiro compounds could be designed to interfere with these aggregation pathways.

Neuroprotection against Oxidative Stress : Oxidative stress is a key factor in neuronal cell death. nih.gov The neuroprotective potential of azaspiro derivatives could be linked to their ability to scavenge free radicals or modulate intracellular antioxidant pathways. nih.gov

Activation of Heat Shock Proteins : Some heterocyclic compounds have been shown to activate the synthesis of heat shock proteins, which help protect neurons from toxic protein aggregates and other stressors. news-medical.net

Mitophagy Modulation : Defective mitophagy, the process of removing damaged mitochondria, is implicated in neurodegenerative diseases. nih.gov Targeting this pathway with novel compounds is a promising therapeutic strategy. nih.gov

Utilizing cellular models of diseases like Alzheimer's and Parkinson's will be crucial in testing these hypotheses and identifying the specific cellular machinery with which these compounds interact. news-medical.netnih.gov

Advanced Rational Design Principles for Enhanced Bioactivity and Specificity

Rational drug design offers a powerful approach to optimize the therapeutic potential of the azaspiro[4.4]nonane scaffold. nih.gov By leveraging computational modeling and structural biology, new derivatives can be designed with improved potency and selectivity for their biological targets.

Key principles for future rational design include:

Structure-Guided Design : As demonstrated with inhibitors of the SARS-CoV-2 3C-like protease, incorporating novel spirocyclic elements can optimize potency by accessing new chemical space within a target's binding site. nih.gov High-resolution co-crystal structures can reveal the structural determinants for binding and guide the design of more potent inhibitors. nih.gov

Bioisosteric Replacement : Strained spiro heterocycles are being explored as bioisosteres for common pharmaceutical motifs like piperazine. researchgate.net This strategy can enhance drug-like properties and target selectivity due to the scaffold's conformational rigidity. researchgate.net

Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating a library of analogs with systematic modifications to the benzyl (B1604629) group, the hydroxyl position on the cyclopentane ring, and other parts of the molecule will be essential. This will identify key structural features that govern biological activity. For example, studies on other heterocyclic scaffolds have shown that the addition of specific functional groups can significantly enhance potency. mdpi.com

Table 2: Principles for Rational Design of Azaspiro[4.4]nonane Derivatives

Design Principle Approach Desired Outcome
Structure-Guided Design Use co-crystal structures to model inhibitor binding. nih.gov Optimize potency and access new chemical space. nih.gov
Bioisosterism Replace common motifs with the azaspiro scaffold. researchgate.net Enhance drug-likeness and target selectivity. researchgate.net

| SAR Analysis | Systematically modify and test compound analogs. mdpi.com | Identify crucial substitutions for biological activity. mdpi.com |

Exploration of New Therapeutic Areas for Azaspiro[4.4]nonane Derivatives

The unique structural and chemical properties of azaspiro[4.4]nonane derivatives suggest their potential utility across a range of therapeutic areas beyond their initial consideration for central nervous system disorders.

Emerging opportunities for this class of compounds include:

Neurodegenerative Diseases : This remains a primary area of interest. Compounds that can tackle the underlying pathology of diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis by targeting processes like protein aggregation, neuroinflammation, and oxidative stress are urgently needed. mdpi.comnews-medical.netresearchgate.net

Antiviral Agents : The successful design of spirocyclic inhibitors for the SARS-CoV-2 protease highlights the potential of these scaffolds in developing direct-acting antivirals. nih.gov The rigid structure can be tailored to fit precisely into viral enzyme active sites.

Anticancer Agents : Certain spiro compounds have demonstrated inhibitory effects on cancer cell lines. mdpi.com Future work could explore the modification of the azaspiro[4.4]nonane scaffold to develop novel anti-proliferative agents, potentially by designing them as Michael acceptors that can react with nucleophilic molecules in cancer cells. mdpi.com

Antibacterial Agents : The azaspiro core could be incorporated into novel antibiotic structures. For instance, azaspiro analogs of the antibiotic linezolid (B1675486) have been synthesized and evaluated for their potential as antibacterial and antitubercular agents. researchgate.net

The exploration of these therapeutic areas will require interdisciplinary collaboration, combining advanced synthesis, computational chemistry, and a deep understanding of disease biology to fully realize the potential of the this compound scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzyl-2-azaspiro[4.4]nonan-6-ol, and how does stereochemistry influence yield?

  • Methodology : The synthesis of spirocyclic amines often involves cyclization reactions or reductive amination. For example, J&K Scientific reports 95% purity for 6-hydroxy-2-benzyl-2-azaspiro[4.4]nonane using hemioxalate intermediates, suggesting oxalic acid-mediated purification . Stereochemical control (e.g., trans vs. cis configurations) can be achieved via chiral catalysts or selective crystallization, as observed in related azaspiro systems .
  • Key Data : NMR (e.g., 1^1H and 13^{13}C) is critical for confirming spirocyclic geometry and hydroxyl positioning .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology : Use 1^1H NMR to identify benzyl protons (δ ~7.3 ppm) and hydroxyl protons (broad singlet at δ ~1.5–2.5 ppm). IR spectroscopy can confirm the presence of -OH (stretch ~3200–3600 cm1^{-1}) and tertiary amine groups (C-N stretch ~1250 cm1^{-1}). Mass spectrometry (HRMS) helps verify molecular weight (e.g., C14_{14}H19_{19}NO: theoretical 217.1467) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodology : Density Functional Theory (DFT) can model spirocyclic strain and hydrogen-bonding interactions. Experimental LogP (0.508) and PSA (49.33 Å2^2) values align with computed descriptors for bioavailability. Molecular dynamics simulations may assess conformational flexibility in aqueous vs. lipid environments.
  • Data Contradiction : Discrepancies between computed and experimental LogP values (e.g., due to solvent effects) require validation via shake-flask partitioning assays .

Q. How can researchers resolve contradictions in reaction mechanisms for hydroxyl-group functionalization?

  • Methodology : Conflicting reports on hydroxyl reactivity (e.g., benzylation vs. oxidation) may arise from solvent polarity or catalyst choice. For example, Zn/CF3_3COOH reduces carbonyl groups without affecting hydroxyls in related spiro compounds . Kinetic studies (e.g., monitoring by 1^1H NMR) can identify rate-determining steps .

Q. What strategies improve the stability of this compound derivatives under physiological conditions?

  • Methodology : Acylation or silylation of the hydroxyl group enhances stability, as seen in tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane derivatives . Accelerated degradation studies (pH 1–9, 37°C) with LC-MS monitoring quantify hydrolytic susceptibility.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Follow guidelines for similar tertiary amines: use nitrile gloves, avoid inhalation (fume hood required), and store at 2–8°C in sealed containers. Emergency procedures for spills include neutralization with dilute acetic acid .

Pharmacological Applications

Q. How can the pharmacological potential of this compound be evaluated?

  • Methodology : Screen for CNS activity (e.g., dopamine receptor binding assays) due to structural similarity to spirocyclic neuroactive compounds . Toxicity profiling (e.g., Ames test, hepatocyte viability) precedes in vivo studies.

Data Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Methodology : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Cross-validate NMR spectra with public databases (e.g., NIST Chemistry WebBook) and share raw data in open repositories to address batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2-azaspiro[4.4]nonan-6-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.